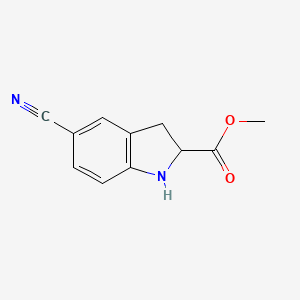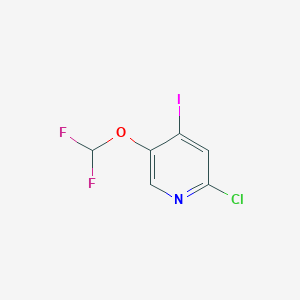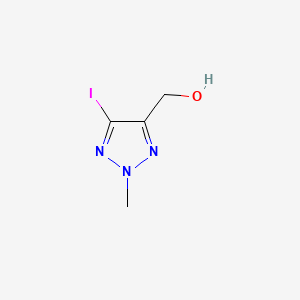
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This specific compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 4th position. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated triazole.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products:
- Oxidation products include 5-iodo-2-methyl-2H-1,2,3-Triazole-4-carboxylic acid.
- Reduction products include 2-methyl-2H-1,2,3-Triazole-4-methanol.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the triazole ring can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
2-phenyl-5-methyl-2H-1,2,3-Triazole-4-carboxylic acid: Similar structure but with a phenyl group and carboxylic acid.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole ring fused with a triazole ring.
Uniqueness: 5-iodo-2-methyl-2H-1,2,3-Triazole-4-methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The hydroxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C4H6IN3O |
|---|---|
Peso molecular |
239.01 g/mol |
Nombre IUPAC |
(5-iodo-2-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C4H6IN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |
Clave InChI |
JOFXNOCARUJERN-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=N1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
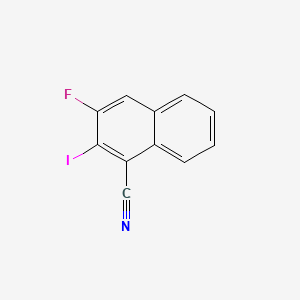

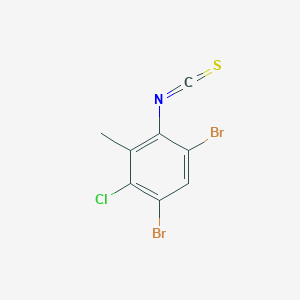
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
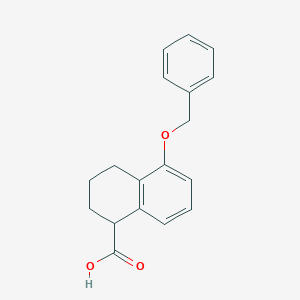
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
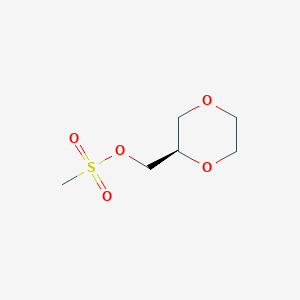
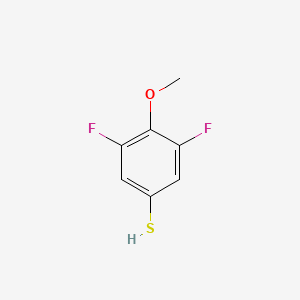
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
